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molecular formula C14H10FNO4 B8684072 5-(4-Fluorobenzyl)-2,3-pyridinedicarboxylic acid

5-(4-Fluorobenzyl)-2,3-pyridinedicarboxylic acid

Cat. No. B8684072
M. Wt: 275.23 g/mol
InChI Key: AJQOYQKTSCVORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691991B2

Procedure details

A mixture of 5-(4-fluorobenzyl)-2,3-pyridinedicarboxylic acid (25.3 g, 92 mmol) and Ac2O (200 mL) was stirred for 3 h at 120° C. The reaction mixture was concentrated in vacuo, dissolved in toluene (200 mL) and re-concentrated in vacuo again to give 5-(4-fluorobenzyl)-2,3-pyridinedicarboxylic anhydride. This material was dissolved in EtOH (200 mL) and the mixture was heated at reflux for 3 h and then stored at rt overnight. The reaction mixture was concentrated in vacuo, dissolved in toluene and concentrated again to afford the product as the major isomer. This material contained ca. 30% of the corresponding 3-ethyl ester 2-carboxylic acid isomer. Major isomer: 1H NMR (d6-DMSO) δ 13.5 (1H, br), 8.67 (1H, d, J=2 Hz), 8.06 (1H, d, J=2 Hz), 7.31 (2H, dd, J˜9, 6 Hz), 7.11 (2H, t, J˜9 Hz), 4.25 (2H, q, J=7 Hz), 1.24 (3H, t, J=7 Hz); ES+ MS: 304 (M+H+, 80), 326 (M+Na+, 30).
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][C:7]2[CH:8]=[C:9]([C:16]([OH:18])=[O:17])[C:10]([C:13](O)=[O:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1>CC(OC(C)=O)=O>[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][C:7]2[CH:8]=[C:9]3[C:16](=[O:18])[O:17][C:13](=[O:14])[C:10]3=[N:11][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
FC1=CC=C(CC=2C=C(C(=NC2)C(=O)O)C(=O)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated in vacuo again

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(CC=2C=C3C(=NC2)C(=O)OC3=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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